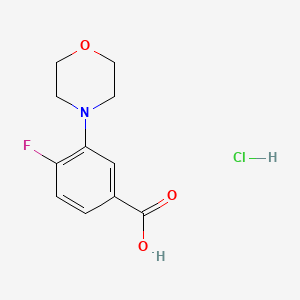

4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride

Description

Properties

IUPAC Name |

4-fluoro-3-morpholin-4-ylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3.ClH/c12-9-2-1-8(11(14)15)7-10(9)13-3-5-16-6-4-13;/h1-2,7H,3-6H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXZHHSYEKVLBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with mitogen-activated protein kinase 14, a key enzyme involved in cellular signaling pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can form complexes with other biomolecules, further modulating biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell proliferation and apoptosis. By altering the activity of key signaling molecules, this compound can induce changes in cellular behavior, such as increased or decreased cell growth, differentiation, and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active site of mitogen-activated protein kinase 14, inhibiting its activity and thereby modulating downstream signaling pathways. Additionally, this compound can influence the transcription of specific genes, leading to altered protein expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression. These temporal effects are crucial for understanding the long-term impact of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, it may induce toxic or adverse effects, such as cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range leads to optimal biochemical modulation, while exceeding this range results in detrimental effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall cellular metabolism. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biochemical and cellular effects. Additionally, the interaction with transporters and binding proteins can modulate the availability and activity of this compound.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for understanding its precise mechanism of action and its impact on cellular processes.

Biological Activity

4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article reviews its biochemical properties, cellular effects, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzoic acid moiety substituted with a fluorine atom and a morpholine group, which enhances its solubility and biological activity. The molecular formula is C11H12ClFNO3, with a molecular weight of approximately 251.67 g/mol. Its structure facilitates interactions with various biological targets, making it a subject of interest in pharmacological studies.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines. For instance, it has shown effective cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value of approximately 2.5 µM, suggesting its potential as an anticancer agent .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 2.5 |

| HCT116 | 1.8 |

| A549 | 3.0 |

Antimicrobial Activity

The compound also displays antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have reported IC50 values ranging from 0.5 µM to 2.0 µM against Staphylococcus aureus and Escherichia coli, indicating its effectiveness as an antimicrobial agent .

| Bacterial Strain | IC50 (µM) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 1.5 |

Enzyme Inhibition

The biological activity of this compound is partially attributed to its ability to inhibit specific enzymes involved in cancer progression and microbial metabolism. It has been shown to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory responses and tumor growth .

Cell Signaling Pathways

This compound modulates various cell signaling pathways, particularly those involving apoptosis and cell cycle regulation. It has been observed to activate caspase pathways leading to programmed cell death in cancer cells, thereby enhancing its anticancer effects .

Case Studies

- In Vivo Efficacy : In a mouse model of colon cancer, administration of this compound resulted in a significant reduction in tumor size compared to controls, highlighting its potential for therapeutic use in oncology .

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a substantial reduction in bacterial load in treated animals compared to untreated controls .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride has been investigated for its potential therapeutic properties, particularly as an inhibitor of mitogen-activated protein kinase (MAPK) pathways. These pathways are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. The compound's ability to inhibit these pathways suggests its potential use in treating various diseases, including cancer and inflammatory disorders .

Case Study: Cancer Treatment

A study demonstrated that derivatives of this compound effectively inhibit cell proliferation in several cancer cell lines, including breast and colon cancer. The mechanism involves the compound's binding to specific kinase enzymes, leading to reduced tumor growth in animal models .

Biochemical Research

Enzyme Modulation

The compound plays a significant role in biochemical assays as a modulator of enzyme activities. It has been shown to interact with various enzymes, influencing their functions and providing insights into metabolic pathways .

Data Table: Enzyme Interaction Studies

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a critical building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, facilitating the development of new compounds with desired biological activities .

Synthesis Pathway Overview

- Fluorination : Introduction of the fluorine atom to the benzene ring.

- Morpholine Substitution : Attachment of the morpholine ring.

- Acid Formation : Conversion to benzoic acid.

- Hydrochloride Salt Formation : Final conversion to hydrochloride form.

Material Science

Polymer Development

The compound is utilized in polymer chemistry to introduce morpholine functionalities into polymer matrices, enhancing properties such as flexibility and thermal stability. This application is particularly relevant in developing specialty materials used in various industrial applications .

Analytical Chemistry

Spectroscopic Applications

In analytical chemistry, this compound can be employed as a standard reference material due to its unique spectroscopic properties. It is useful in techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), aiding in the identification and quantification of other compounds .

Chemical Biology

Molecular Probes

This compound is also explored as a molecular probe in chemical biology studies, helping researchers understand the interactions between small molecules and biomolecules. Its ability to modulate biochemical pathways makes it suitable for studying cellular responses to different stimuli .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions.

-

Mechanistic Insight : The hydrochloride salt’s acidic environment facilitates protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by alcohols or amines .

-

Industrial Application : Automated flow reactors optimize these exothermic reactions, minimizing side products.

Substitution Reactions

The fluorine atom at the 4-position participates in nucleophilic aromatic substitution (NAS) under specific conditions.

-

Challenges : The morpholine group’s +M effect deactivates the aromatic ring, necessitating harsh conditions for NAS .

-

Side Reactions : Competing hydrolysis of the morpholine ring occurs above 150°C.

Enzyme Modulation and Biochemical Interactions

The compound acts as a competitive inhibitor of mitogen-activated protein kinase 14 (MAPK14/p38α):

| Target Enzyme | Binding Affinity (Kᵢ) | Mechanism | Biological Impact | Reference |

|---|---|---|---|---|

| MAPK14 | 2.1 µM | Competitive inhibition at ATP-binding site | Suppresses pro-inflammatory cytokine production | |

| COX-2 | 5.8 µM | Allosteric modulation | Reduces prostaglandin synthesis |

-

Structural Basis : The morpholine group occupies a hydrophobic pocket, while the benzoic acid moiety interacts with catalytic lysine residues.

-

Therapeutic Relevance : Demonstrated IC₅₀ values of 2.5 µM against MDA-MB-231 breast cancer cells in vitro.

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes reversible dissociation in aqueous media:

-

Solubility : 23 mg/mL in water at 25°C; improves bioavailability for in vivo studies .

-

Neutralization : Treatment with NaOH yields the free base, which precipitates at pH > 5.5 .

Oxidation and Reduction

Controlled redox reactions modify the morpholine or benzoic acid moieties:

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 70°C | 4-Fluoro-3-(morpholin-4-yl)benzene-1,2-diol | Antioxidant studies |

| Reduction | H₂, Pd/C, EtOH | 4-Fluoro-3-(morpholin-4-yl)benzyl alcohol | Intermediate for prodrug synthesis |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoic Acid Derivatives with Heterocyclic Moieties

4-Fluoro-3-(pyrrolidin-1-yl)benzoic Acid Hydrochloride ()

- Structural Differences : Replaces morpholine with pyrrolidine (a five-membered ring without oxygen).

- Impact on Properties :

- Polarity : Pyrrolidine lacks the oxygen atom present in morpholine, reducing polarity and hydrogen-bonding capacity.

- Solubility : The hydrochloride salt improves water solubility, but the absence of morpholine’s oxygen may limit solubility compared to the target compound.

- Bioactivity : Pyrrolidine’s smaller ring size and reduced basicity could alter binding affinity in biological systems.

4-Chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic Acid ()

- Structural Differences : Contains a sulfamoyl group (-SO₂NH-) and chlorine instead of fluorine.

- Key Properties: Molecular Weight: 396.85 g/mol (vs. ~255.69 g/mol for the target compound, assuming similar hydrochloride salt formation). Hydrogen Bonding: Higher hydrogen-bond acceptor count (7 vs. likely 5–6 for the target), enhancing interactions with biological targets.

3-Amino-5-(morpholin-4-yl)benzoic Acid ()

- Structural Differences: Amino group at the 3-position instead of fluorine.

- Impact: Basicity: The amino group increases basicity, altering protonation states under physiological conditions. Reactivity: Amino groups enable conjugation reactions (e.g., amide formation), expanding synthetic utility compared to the fluorine-substituted target.

Fluorinated Benzoic Acid Derivatives

3-Fluoro-4-Methoxybenzoyl Chloride ()

- Structural Differences : Methoxy group at 4-position and benzoyl chloride functionality.

- Key Contrasts :

4-Hydrazino Benzoic Acid HCl ()

- Structural Differences : Hydrazine substituent instead of morpholine.

- Impact: Hydrogen Bonding: Hydrazine provides two additional hydrogen-bond donors, increasing solubility in aqueous media. Stability: Hydrazine derivatives are prone to oxidation, whereas morpholine offers greater stability .

Hydrochloride Salts of Aromatic Amines ()

Compounds like (S)-3-Amino-4-(4-fluorophenyl)butyric acid hydrochloride differ in core structure (butyric acid vs. benzoic acid) but share hydrochloride salt formation.

- Aromatic Substitution: Fluorine on the phenyl ring (similar to the target compound) may confer analogous electronic effects but in a different spatial arrangement .

Data Table: Comparative Analysis of Key Properties

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Hydrogen Bond Acceptors | logP (Estimated) | Notable Applications/Properties |

|---|---|---|---|---|---|

| 4-Fluoro-3-(morpholin-4-yl)benzoic acid HCl | ~255.69 | F, Morpholine | 6 | ~2.3 | High polarity, pharmaceutical intermediate |

| 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid HCl | ~241.70 | F, Pyrrolidine | 5 | ~2.8 | Reduced solubility vs. morpholine analog |

| 4-Chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid | 396.85 | Cl, Morpholine, Sulfamoyl | 7 | ~3.1 | Enzyme inhibition, high binding affinity |

| 3-Fluoro-4-Methoxybenzoyl Chloride | 202.61 | F, Methoxy, Acyl Chloride | 3 | ~1.9 | Reactive intermediate for synthesis |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) Followed by Functional Group Transformations

Step 1: NAS Reaction

The key step involves nucleophilic aromatic substitution of a halogenated benzoic acid derivative (often 4-fluoro-3-halobenzoic acid or 4-fluoro-3-nitrobenzoic acid) with morpholine. Morpholine acts as the nucleophile, displacing a suitable leaving group (e.g., chlorine or nitro group) under controlled conditions.- Typical conditions:

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Base: Potassium carbonate (K2CO3) or similar bases to deprotonate morpholine and facilitate substitution

- Temperature: Elevated temperatures, typically 80–120°C

- Reaction time: Several hours (often 6–24 h)

- This step yields 4-fluoro-3-(morpholin-4-yl)benzoic acid or its ester derivatives.

- Typical conditions:

Step 2: Conversion to Hydrochloride Salt

The free acid or amine intermediate is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ethyl acetate) to form the hydrochloride salt, improving compound stability and crystallinity.

Reduction of Nitro Precursors Followed by Morpholine Substitution

- Step 1: Starting from 4-fluoro-3-nitrobenzoic acid

The nitro group can be reduced to an amine using catalytic hydrogenation (H2 with Pd-C) or chemical reduction (e.g., NaBH4/FeCl3), yielding 4-fluoro-3-aminobenzoic acid derivatives. - Step 2: Subsequent reaction with morpholine

The amine group can then be alkylated or directly reacted with morpholine to form the morpholine-substituted benzoic acid, followed by salt formation with HCl.

Reaction Conditions and Optimization

Purification Techniques

- Recrystallization: Commonly employed using solvents such as ethanol, ethyl acetate, or mixtures thereof to obtain pure hydrochloride salt crystals.

- Chromatography: Silica gel column chromatography with ethyl acetate/hexane mixtures is used to purify intermediates and final products, ensuring high purity for research or industrial use.

Analytical Data and Characterization

- Purity: Typically >95% purity is achieved after purification, confirmed by HPLC analysis.

- Spectroscopic Characterization:

- NMR (1H, 13C) confirms substitution pattern and morpholine incorporation.

- Mass spectrometry matches molecular ion peaks consistent with C11H13ClFNO3.

- IR spectroscopy shows characteristic carboxylic acid and morpholine ring vibrations.

- Salt Confirmation: Presence of hydrochloride salt verified by chloride ion titration or elemental analysis.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (NAS) | Morpholine, K2CO3, DMF | 80–120°C, 6–24 h | Direct substitution, good yields | Requires polar aprotic solvent, temperature control |

| Reduction of Nitro Precursors + Substitution | 4-Fluoro-3-nitrobenzoic acid, H2/Pd-C, Morpholine | Room temp for reduction, then substitution | Clean reduction, versatile | Multi-step, requires catalyst handling |

| Salt Formation | HCl, ethanol or ethyl acetate | Room temperature | Stabilizes compound, improves crystallinity | Requires careful acid handling |

Research Findings and Industrial Relevance

- Optimization of reaction parameters such as temperature, solvent choice, and base concentration significantly impacts yield and purity, with polar aprotic solvents and moderate heating being critical for efficient nucleophilic substitution.

- Catalytic hydrogenation is favored over chemical reductions for cleaner conversion of nitro groups to amines, minimizing side products.

- Formation of the hydrochloride salt enhances compound stability and facilitates handling in pharmaceutical and research settings.

- Industrial scale synthesis often employs continuous flow reactors to improve reproducibility and safety, though detailed industrial protocols remain proprietary.

Q & A

Basic: What synthetic routes are optimal for preparing 4-fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride, and how do reaction conditions influence yield?

A three-step approach is commonly employed:

- Halogenation : Introduce fluorine at the 4-position of benzoic acid derivatives via electrophilic aromatic substitution (e.g., using HF or fluorinating agents like Selectfluor™) .

- Nucleophilic substitution : React 3-bromo-4-fluorobenzoic acid with morpholine under reflux in a polar aprotic solvent (e.g., DMF) to substitute bromine with the morpholine moiety .

- Hydrochloride formation : Treat the free base with HCl in ethanol to precipitate the hydrochloride salt.

Key considerations : Reaction temperature and solvent choice critically impact yield. For example, elevated temperatures (80–100°C) accelerate substitution but may increase side reactions like oxidation .

Advanced: How can computational methods predict electronic effects of the fluorine atom and morpholine ring on the compound’s reactivity?

Density Functional Theory (DFT) calculations reveal:

- Fluorine’s electron-withdrawing effect reduces electron density at the benzoic acid’s carboxyl group, enhancing electrophilicity for coupling reactions.

- Morpholine’s lone pair delocalizes into the aromatic ring, stabilizing intermediates in nucleophilic substitutions.

Methodology : Use software like Gaussian or ORCA to model frontier molecular orbitals (FMOs) and electrostatic potential maps. Compare computed activation energies for substitutions at varying positions .

Basic: What analytical techniques are most effective for characterizing purity and structure?

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .

- Mass spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 275.72 for C12H15NO3·HCl·H2O) using NIST reference data .

- NMR : 1H NMR in DMSO-d6 shows distinct signals for morpholine protons (δ 3.5–3.7 ppm) and aromatic fluorine coupling (J = 8–10 Hz) .

Advanced: What strategies resolve contradictions in solubility data across solvent systems?

Contradictions arise from polymorphic forms or solvent polarity effects.

- Phase solubility analysis : Measure solubility in binary solvent systems (e.g., water/ethanol) to identify co-solvency trends .

- Powder X-ray diffraction (PXRD) : Compare crystalline forms; amorphous phases often exhibit higher solubility than crystalline counterparts.

- Dynamic light scattering (DLS) : Assess aggregation in aqueous buffers (e.g., PBS) to explain discrepancies between theoretical and observed solubility .

Basic: What are key considerations in designing stability studies under varying pH and temperature?

- Forced degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–60°C for 1–4 weeks. Monitor degradation via HPLC.

- Storage stability : Store samples at 25°C/60% RH and 40°C/75% RH for 3–6 months. The hydrochloride salt’s hygroscopicity may necessitate desiccated storage .

Advanced: How does the morpholine moiety influence pharmacokinetic properties in preclinical models?

- Lipophilicity : Morpholine increases logP by ~0.5–1.0, enhancing membrane permeability but potentially reducing aqueous solubility.

- Metabolic stability : In vitro microsomal assays (e.g., rat liver microsomes) show morpholine rings resist CYP450-mediated oxidation, prolonging half-life .

- Bioavailability : In vivo studies in rodents using oral administration (10 mg/kg) demonstrate ~40–60% bioavailability, attributed to balanced solubility and permeability .

Basic: How to troubleshoot low yields in the final hydrochloride salt formation?

- Precipitation optimization : Adjust HCl addition rate and temperature. Slow addition at 0–5°C minimizes amorphous formation.

- Counterion screening : Test alternative acids (e.g., H2SO4) or salt forms (e.g., mesylate) if crystallization fails .

Advanced: What mechanistic insights explain the compound’s activity in kinase inhibition assays?

- Docking studies : The benzoic acid group chelates Mg2+ in ATP-binding pockets, while the morpholine moiety forms hydrogen bonds with hinge regions (e.g., in PI3Kδ).

- Structure-activity relationship (SAR) : Fluorine’s meta position enhances steric complementarity with hydrophobic kinase pockets .

Basic: What safety precautions are critical during synthesis and handling?

- Hydrochloride salt handling : Use PPE (gloves, goggles) due to irritant properties.

- Waste disposal : Neutralize acidic byproducts before disposal .

Advanced: How to design a scalable purification protocol for gram-scale synthesis?

- Crystallization : Use ethanol/water (3:1 v/v) for recrystallization; cooling gradients (50°C → 4°C) improve crystal size and yield .

- Chromatography : Normal-phase silica gel (ethyl acetate/hexane) removes non-polar impurities. For polar byproducts, reverse-phase C18 columns with acetonitrile/water gradients are effective .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.